N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine
Description
N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived compound characterized by a 1-methylpyrazole core substituted at the 4-position with an amine group linked to a 4-methoxy-4-methylpentan-2-yl chain. This structural motif places it within a broader class of pyrazol-4-amine derivatives, which are frequently employed in medicinal chemistry due to their versatility in forming hydrogen bonds and interacting with biological targets such as kinases . The methoxy and branched alkyl substituents likely enhance solubility and metabolic stability compared to simpler alkyl or aryl analogs, making it a candidate for pharmaceutical applications .
Properties
Molecular Formula |
C11H21N3O |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H21N3O/c1-9(6-11(2,3)15-5)13-10-7-12-14(4)8-10/h7-9,13H,6H2,1-5H3 |
InChI Key |
SRZDUFTVNPONJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)NC1=CN(N=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a pyrazole derivative with a suitable alkyl halide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation or microwave-assisted synthesis to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in the substituents attached to the pyrazole ring and the amine side chain. Key examples include:
Biological Activity
N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine, also known by its CAS number 1153974-44-7, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.
The molecular formula of this compound is with a molecular weight of 211.30 g/mol. This compound contains a pyrazole ring, which is often associated with diverse biological activities including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds are known to interact with various cellular pathways involved in cancer progression. For example:
- Mechanism of Action : Pyrazole derivatives may induce apoptosis in cancer cells through the activation of caspases, which are crucial for the apoptotic process. A study demonstrated that certain pyrazole derivatives increased the activity of caspases 3, 8, and 9 in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a mechanism for their anticancer effects .
- Cytotoxicity : The cytotoxic effects of this compound were evaluated using the MTT assay, which measures cell viability. Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
